Validated Synthetic Role as the Penultimate Nitro-Intermediate in the Alminoprofen Malonic Ester Pathway
Diethyl 2-methyl-2-(4-nitrophenyl)malonate (X) is the defined nitro-intermediate in the published malonic ester synthesis of alminoprofen, a commercial NSAID, as documented in both the primary medicinal chemistry literature and the Drug Synthesis Database [1]. In this pathway, compound X is formed by nucleophilic aromatic substitution of 4-nitrochlorobenzene with sodium diethyl methylmalonate in hot DMF, and is subsequently reduced with H₂ over Pd/C to yield diethyl 2-(4-aminophenyl)-2-methylmalonate (XI) [2]. The non-methylated analog, diethyl 2-(4-nitrophenyl)malonate (CAS 10565-13-6), cannot serve this role because it lacks the quaternary 2-methyl substituent required for the subsequent alkylation and decarboxylation sequence that generates the 2-arylpropionic acid framework . In head-to-head pathway logic: CAS 61881-49-0 is specified for conversion to alminoprofen; CAS 10565-13-6 would lead to a different, non-profen acid scaffold upon analogous treatment.
| Evidence Dimension | Specified role in defined pharmaceutical synthetic pathway to alminoprofen |
|---|---|
| Target Compound Data | Designated as intermediate (X); conversion → alminoprofen via reduction, alkylation, and decarboxylative hydrolysis (4 synthetic steps from X to API) |
| Comparator Or Baseline | Diethyl 2-(4-nitrophenyl)malonate (CAS 10565-13-6): designated role is absent; decarboxylative hydrolysis yields 4-nitrophenylacetic acid scaffold rather than 2-(4-aminophenyl)propionic acid |
| Quantified Difference | Functional pathway divergence: target compound enables specific profen scaffold synthesis; comparator yields non-profen arylacetic acid scaffold |
| Conditions | Malonic ester synthesis route: SNAr with 4-nitrochlorobenzene / NaH / DMF; H₂/Pd-C reduction; alkylation with 3-chloro-2-methyl-1-propene / NaHCO₃ / EtOH; NaOH hydrolysis / HCl decarboxylation |
Why This Matters
For procurement in regulated pharmaceutical intermediate supply chains, selecting CAS 61881-49-0 is mandatory to follow the validated, published route to alminoprofen; substituting with the non-methylated analog produces a divergent and non-conforming product.
- [1] Drug Synthesis Database (Yaozh). Diethyl 2-methyl-2-(4-nitrophenyl)malonate – Intermediate (X) in Alminoprofen synthesis. Available at: https://data.yaozh.com/hhw/detail?id=938374&type=fzk (accessed 2026-05-07). View Source
- [2] Dumaitre, B.; et al. Synthesis of some analgesic and antiinflammatory 4-aminophenylacetic and 2-(4-aminophenyl)propionic acid derivatives. Eur. J. Med. Chem. – Chim. Ther. 1979, 14 (3), 207–214. View Source
